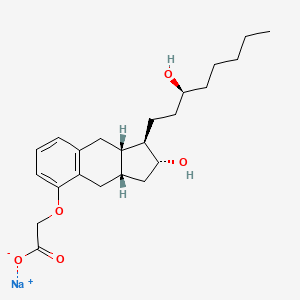

Acetic acid, 2-(((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, sodium salt (1:1)

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

289480-64-4 |

|---|---|

Fórmula molecular |

C23H34NaO5 |

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

sodium 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate |

InChI |

InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1 |

Clave InChI |

RCKWZOAISRYANP-ZSESPEEFSA-N |

SMILES isomérico |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |

SMILES canónico |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |

Apariencia |

Solid powder |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

81846-19-7 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate Orenitram Remodulin trepostinil sodium treprostinil treprostinil diethanolamine treprostinil diolamin treprostinil diolamine treprostinil sodium UT-15 UT-15C |

Origen del producto |

United States |

Mechanistic Pharmacology and Molecular Targets of Treprostinil Sodium

Elucidation of Receptor Binding and Activation Profiles

Treprostinil (B120252) sodium demonstrates a distinct binding and activation profile across the family of prostanoid receptors, which are G-protein-coupled receptors.

Treprostinil sodium exhibits high affinity and potent agonistic activity at the prostacyclin receptor (IP receptor), prostaglandin (B15479496) D2 receptor (DP1 receptor), and prostaglandin E2 receptor subtype 2 (EP2 receptor). wikipedia.orgnih.govfishersci.com Activation of these receptors, particularly IP, DP1, and EP2, collectively contributes to the vasodilatory effects observed in human pulmonary arteries. fishersci.com

Detailed studies have quantified the binding affinity (Ki) and functional potency (EC50) of treprostinil sodium for various human prostanoid receptors. Treprostinil sodium shows its highest affinities for the DP1 and EP2 receptors, followed by the IP receptor. wikipedia.orgnih.govfishersci.com

Table 1: Binding Affinities (Ki) of Treprostinil Sodium at Human Prostanoid Receptors fishersci.com

| Receptor | Ki (nM) |

| DP1 | 4.4 |

| EP2 | 3.6 |

| IP | 32 |

| EP1 | 212 |

| EP4 | 826 |

| TP | 919 |

| EP3 | 2505 |

| FP | 4680 |

Table 2: Functional Potency (EC50) of Treprostinil Sodium at Human Prostanoid Receptors fishersci.com

| Receptor | EC50 (nM) |

| DP1 | 0.6 ± 0.1 |

| IP | 1.9 |

| EP2 | 6.2 ± 1.2 |

| EP3 | 68.9 |

| EP4 | 181 |

| EP1 | 285 |

| TP | 919 |

Intracellular Signaling Pathways Mediated by Treprostinil Sodium

The activation of prostanoid receptors by treprostinil sodium initiates specific intracellular signaling cascades that mediate its physiological effects.

The IP, DP1, and EP2 receptors are primarily coupled to Gs proteins. Upon activation by treprostinil sodium, these Gs-coupled receptors stimulate adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). fishersci.com The resulting increase in intracellular cAMP levels is a key second messenger event that drives many of treprostinil's downstream effects, including vasodilation and inhibition of platelet aggregation. ctdbase.orgnih.govnih.govwikipedia.orgwikidata.org Treprostinil has been shown to be highly efficacious in elevating intracellular cAMP levels in various cell types, including murine and human hematopoietic stem and progenitor cells. fishersci.com

Elevated intracellular cAMP primarily activates Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. fishersci.com PKA, once activated, phosphorylates a variety of intracellular proteins, leading to diverse cellular responses. fishersci.com These downstream effects include the relaxation of smooth muscle cells, which contributes to vasodilation, and the inhibition of platelet aggregation. wikidata.org PKA activation has also been implicated in anti-proliferative effects, for instance, by inhibiting the Ras signaling pathway and its downstream target, extracellular signal-regulated kinase (ERK).

Furthermore, treprostinil has demonstrated the ability to signal through nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. nih.gov This activation occurs via a complementary, cyclic AMP-independent pathway and contributes to the anti-growth and anti-inflammatory benefits associated with the prostacyclin class of medications. nih.gov In pulmonary arterial smooth muscle cells (PASMCs), treprostinil's anti-proliferative effects can be mediated through PPAR-gamma, even in contexts where IP receptor expression is reduced.

Cellular and Subcellular Mechanisms of Action

Platelet Function Modulation

Concentration-Dependent Inhibition Studies

In in vitro studies using human platelet-rich plasma, treprostinil sodium demonstrated a concentration-dependent inhibition of adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 28.2 nM (11 ng/mL). Notably, treprostinil was found to be approximately 20-fold less potent than prostacyclin in inhibiting ADP-induced human platelet aggregation. fda.govresearchgate.net

Treprostinil also induced a concentration-dependent relaxation of isolated rabbit mesenteric artery segments that were precontracted with the thromboxane (B8750289) A2 mimetic, U-46619. In terms of potency for inducing vascular relaxation, treprostinil surpassed carbacyclin (B161070) (a stable PGI2 analogue) and PGE2, being 8 and 45 times more potent, respectively. fda.gov

The following table summarizes the binding affinities (Ki) and half-maximal effective concentrations (EC50) of Treprostinil sodium for various prostaglandin receptors:

| Receptor | EC50 (nM) | Ki (nM) |

| DP1 | 0.6 ± 0.1 medchemexpress.comchemsrc.com | 4.4 ncats.iomedchemexpress.comchemsrc.com |

| IP | 1.9 medchemexpress.comchemsrc.com | 32.1 ncats.iomedchemexpress.comchemsrc.com |

| EP2 | 6.2 ± 1.2 medchemexpress.comchemsrc.com | 3.6 ncats.iomedchemexpress.comchemsrc.com |

| EP1 | 285 medchemexpress.comchemsrc.com | 212 medchemexpress.comchemsrc.com |

| EP3 | 68.9 medchemexpress.comchemsrc.com | 2505 medchemexpress.comchemsrc.com |

| EP4 | 181 medchemexpress.comchemsrc.com | 826 medchemexpress.comchemsrc.com |

| FP | Not specified | 4680 ncats.iomedchemexpress.comchemsrc.com |

| TP | 919 medchemexpress.comchemsrc.com | Not specified |

Endothelial Cell Biology and Angiogenesis Research

Endothelial dysfunction is a hallmark of pulmonary arterial hypertension (PAH). Treprostinil sodium has been investigated for its effects on endothelial cells and its role in angiogenesis, the process of new blood vessel formation from pre-existing vasculature. nih.govnih.govnih.govopenaccessjournals.commdpi.com

Endothelial Cell Biology and Angiogenesis Research

Impact on Endothelial Colony Forming Cell Viability

Studies have shown that treprostinil sodium can inhibit the viability of cultured endothelial colony forming cells (ECFCs). medchemexpress.comchemsrc.comnih.govnih.gov However, this inhibitory effect on ECFC viability does not appear to modify their clonogenic properties or their endothelial differentiation potential from cord blood stem cells. nih.govnih.gov Despite this direct inhibitory effect on ECFC viability in vitro, treprostinil indirectly contributes to pro-angiogenic functions. nih.gov

Promotion of Vessel-Forming Ability in Endothelial/Mesenchymal Stem Cell Co-cultures

Treprostinil treatment significantly increases the vessel-forming ability of ECFCs when combined with mesenchymal stem cells (MSCs) in Matrigel implanted in nude mice. medchemexpress.comchemsrc.comnih.govnih.gov This pro-angiogenic effect is not due to a direct stimulation of ECFC proliferation by treprostinil itself. Instead, ECFC proliferation is stimulated by conditioned media derived from treprostinil-pretreated MSCs. medchemexpress.comchemsrc.comnih.govnih.gov This highlights a paracrine mechanism where MSCs, under the influence of treprostinil, promote angiogenesis. nih.govmdpi.comd-nb.infooncotarget.com

Role of VEGF-A Signaling in Treprostinil-Mediated Angiogenesis

The increased vessel formation observed during treprostinil treatment, particularly in ECFC and MSC co-cultures, is largely accounted for by increased Vascular Endothelial Growth Factor A (VEGF-A) production by MSCs. medchemexpress.comchemsrc.comnih.govnih.gov In vitro experiments demonstrated that the stimulatory effect of conditioned media from treprostinil-pretreated MSCs on ECFC proliferation was inhibited by the use of VEGF-A blocking antibodies or siRNA targeting VEGF-A in MSCs. nih.govnih.gov Furthermore, silencing the VEGF-A gene in MSCs also blocked the pro-angiogenic effect of treprostinil in vivo. medchemexpress.comchemsrc.comnih.govnih.gov Clinical relevance of these findings has been supported by observations of elevated plasma VEGF-A levels in pediatric PAH patients receiving treprostinil therapy, suggesting VEGF-A levels could serve as a surrogate biomarker for treprostinil efficacy. nih.govnih.gov VEGF-A is a critical pro-angiogenic factor that acts via its receptors, VEGFR-1 and VEGFR-2, present on endothelial cells like ECFCs. nih.govopenaccessjournals.comfrontiersin.orgmdpi.complos.org

Immune and Inflammatory Cell Modulation

Beyond its direct vascular effects, treprostinil sodium also modulates immune and inflammatory cell functions, contributing to its broader therapeutic benefits. drugbank.comremodulinpro.comaai.orgaai.orgnih.govfrontiersin.org

Immune and Inflammatory Cell Modulation

Activation of PPARɣ in Macrophages, Pneumocytes, and Fibroblasts

Treprostinil has demonstrated a unique effect on peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor important in regulating lipid metabolism, insulin (B600854) resistance, and inflammatory responses. ncats.ionih.govpsu.edunih.govfrontiersin.org While some studies indicate treprostinil sodium activates PPARβ/δ, suggesting a PPAR-dependent, non-prostacyclin receptor-mediated effect on lung fibroblast proliferation, PPARγ is also expressed in various lung cell types, including fibroblasts, alveolar type II pneumocytes, and alveolar macrophages. nih.govpsu.edunih.gov Activation of PPARγ can inhibit the differentiation of monocytes into macrophages and their deposition on vessel walls, and suppress the expression of various inflammatory factors. frontiersin.org This activation contributes to the anti-growth benefits of the prostacyclin class and may play a role in reducing remodeling associated with pulmonary hypertension. ncats.ionih.govnottingham.ac.uk

Potential Influence on Apoptosis and Vascular Inflammation

Treprostinil sodium exerts significant influence on cellular processes critical to vascular remodeling in conditions like pulmonary arterial hypertension, including apoptosis and inflammation. A notable aspect of its mechanistic pharmacology involves its unique interaction with peroxisome proliferator-activated receptors (PPARs). Treprostinil has demonstrated a distinct effect on PPAR gamma (PPARγ), a transcription factor integral to vascular pathogenesis, which mediates processes such as proliferation, inflammation, and apoptosis wikipedia.org. This activation occurs through a complementary, cyclic AMP-independent pathway, contributing to the anti-growth benefits characteristic of the prostacyclin class wikipedia.org.

Prostacyclins, including treprostinil, are widely acknowledged for their anti-proliferative and anti-inflammatory attributes across various cell types wikipedia.org. These properties are believed to contribute to the ability of prostacyclins to slow or even reverse the vascular remodeling observed in experimental models of PAH wikipedia.org. PPARs, as nuclear hormone receptors, play a diverse role in cellular function, regulating lipid and glucose metabolism, insulin sensitivity, cell growth, apoptosis, and inflammation wikipedia.orgmims.com. Specifically, PPAR alpha (PPARα) and PPAR gamma (PPARγ) are significant inhibitors of pro-inflammatory cytokine production through the transrepression of nuclear factor-kappa B (NF-κB) mims.com.

Research indicates that treprostinil can reduce hepatic inflammation by activating PPAR-alpha, thereby inhibiting NF-κB-mediated transactivation of pro-inflammatory cytokines guidetopharmacology.org. This anti-inflammatory action is supported by findings that treprostinil ameliorates ischemia and reperfusion injury, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), while simultaneously up-regulating the anti-inflammatory cytokine interleukin-10 (IL-10) guidetopharmacology.org. The dysregulation of prostacyclin pathways in PAH, characterized by decreased levels of prostacyclin and increased vasoconstrictors, contributes to maladaptive vascular remodeling and endothelial inflammation lipidmaps.org.

Table 1: Influence of Treprostinil Sodium on Key Inflammatory Cytokines

| Cytokine | Effect of Treprostinil Sodium | Reference |

| TNFα | Reduced expression | guidetopharmacology.org |

| IL-1β | Reduced expression | guidetopharmacology.org |

| IL-6 | Reduced expression | guidetopharmacology.org |

| IFN-γ | Reduced expression | guidetopharmacology.org |

| IL-10 | Up-regulated expression | guidetopharmacology.org |

Unconventional Molecular Targets and Off-Target Effects

While treprostinil sodium's primary therapeutic effects are mediated through its agonistic activity on prostanoid receptors, particularly IP, DP1, and EP2 receptors wikipedia.orgguidetopharmacology.orgmims.comtocris.com, investigations have revealed its interaction with other, less conventional molecular targets.

Investigation of Potassium Channel Modulation (e.g., TREK-1 and TREK-2 Antagonism)

Recent research has identified treprostinil as a potent antagonist of human TWIK-related potassium channels (TREK-1 and TREK-2) mims.comuni.luwikidata.orgcenmed.com. These two-pore domain potassium (K2P) channels are highly expressed in sensory neurons and play a crucial role in regulating neuronal excitability mims.comuni.luwikidata.orgcenmed.com. The inhibition or downregulation of TREK-1 and TREK-2 channels is associated with enhanced pain sensitivity mims.comuni.luwikidata.orgcenmed.com.

This antagonistic effect on TREK channels is particularly relevant given the severe subcutaneous site pain experienced by some patients undergoing treprostinil therapy, suggesting that this pain may arise from the inhibition of TREK channels in the vicinity of the injection site mims.comuni.luwikidata.orgcenmed.com. In contrast, treprostinil does not act as an antagonist of TASK-1 channels; instead, an increase in TASK-1 channel current has been observed with prolonged incubation, which is consistent with its therapeutic role in PAH mims.comuni.luwikidata.orgcenmed.com.

Further studies involving site-directed mutagenesis have provided insights into this interaction. A gain-of-function mutation in TREK-1 (Y284A) was found to attenuate the inhibitory effect of treprostinil, indicating that the drug is less efficient at inhibiting these channels when they are in an open state uni.luwikidata.orgcenmed.com. Additionally, a selective activator of TREK channels, BL-1249, was shown to overcome the inhibitory effect of treprostinil, suggesting a potential strategy to mitigate treprostinil-induced pain by pre-activating these channels uni.luwikidata.orgcenmed.com. Despite these findings, the precise binding site for treprostinil's inhibition of TREK-1 does not appear to be the extracellular cap or the intramembrane fenestrations, distinguishing its mechanism from other known TREK channel antagonists wikidoc.org.

Table 2: Treprostinil Sodium's Modulation of Potassium Channels

| Channel Type | Effect of Treprostinil Sodium | Associated Clinical Relevance | Reference |

| TREK-1 | Potent Antagonist | Potential cause of subcutaneous site pain | mims.comuni.luwikidata.orgcenmed.com |

| TREK-2 | Potent Antagonist | Potential cause of subcutaneous site pain | mims.comuni.luwikidata.orgcenmed.com |

| TASK-1 | Increased current with prolonged incubation | Consistent with therapeutic role in PAH | mims.comuni.luwikidata.orgcenmed.com |

Table 3: Key Prostanoid Receptor Affinities of Treprostinil Sodium

| Receptor | Type | Ki Value (nM) | EC50 Value (nM) | Reference |

| DP1 | Agonist | 4.4 | 0.6 ± 0.1 | wikipedia.orgguidetopharmacology.orgmims.comtocris.comwikidoc.org |

| EP2 | Agonist | 3.6 | 6.2 ± 1.2 | wikipedia.orgguidetopharmacology.orgmims.comtocris.comwikidoc.org |

| IP | Agonist | 32 | 1.9 | wikipedia.orgguidetopharmacology.orgmims.comtocris.comwikidoc.org |

| EP1 | Agonist | Low affinity | N/A | wikipedia.orgtocris.com |

| EP4 | Agonist | Low affinity | N/A | wikipedia.orgtocris.com |

| EP3 | Agonist | Even lower affinity | N/A | wikipedia.orgtocris.com |

| FP | Agonist | Even lower affinity | N/A | wikipedia.orgtocris.com |

| TP | Agonist | Even lower affinity | N/A | wikipedia.orgtocris.com |

Preclinical Pharmacodynamics and Efficacy Models

In Vitro Pharmacological Characterization

Treprostinil (B120252) exhibits a specific binding profile to prostanoid receptors, which underpins its vasodilatory effects. It demonstrates high affinity for the Prostaglandin (B15479496) D2 receptor (DP1), Prostaglandin E2 receptor EP2 subtype (EP2), and the prostacyclin receptor (IP), with reported inhibition constants (Ki) of 4.4 nM, 3.6 nM, and 32 nM, respectively. mims.comwikidata.orgfishersci.cacenmed.com Its affinity is lower for EP1 and EP4 receptors, and even lower for EP3, FP, and TP receptors. mims.comwikidata.orgfishersci.cacenmed.com Activation of IP, DP1, and EP2 receptors is known to induce vasodilation in human pulmonary arteries. fishersci.cacenmed.com

Table 1: Treprostinil Receptor Binding Affinities

| Receptor | Ki (nM) |

|---|---|

| DP1 | 4.4 |

| EP2 | 3.6 |

| IP | 32 |

| EP1 | Low |

| EP4 | Low |

| EP3 | Very Low |

| FP | Very Low |

Vascular Relaxation Studies in Isolated Arterial Segments

Treprostinil has been shown to induce concentration-dependent relaxation in isolated arterial segments. fishersci.cawikidoc.orglipidmaps.orgnih.gov

In isolated rabbit mesenteric artery segments precontracted with the thromboxane (B8750289) A2 mimetic U-46619, treprostinil produced a concentration-dependent relaxation. fishersci.cawikidoc.orglipidmaps.orgnih.gov

When compared to other prostaglandins (B1171923) in terms of inducing vascular relaxation in isolated rabbit mesenteric artery segments, treprostinil demonstrated superior potency. The observed order of potency was treprostinil > carbacyclin (B161070) (a stable PGI2 analogue) > 16-dimethyl-PGE2 > PGE2. nih.gov Quantitatively, treprostinil was found to be 8 times more potent than carbacyclin and 45 times more potent than PGE2 in these vascular relaxation studies. nih.govwikipedia.org

In in vitro studies using human platelet-rich plasma, treprostinil caused a concentration-dependent inhibition of ADP-induced platelet aggregation, with an IC50 of 28.2 nM (11 ng/ml). nih.gov However, in this context, treprostinil was 20-fold less potent than prostacyclin in inhibiting ADP-induced aggregation of human platelets. nih.gov In anesthetized dogs, prostacyclin (PGI2) was observed to be 10 times more potent than treprostinil in producing vascular and cardiac effects. nih.gov

Table 2: Comparative Potency in Rabbit Mesenteric Artery Relaxation

| Compound | Relative Potency (vs. PGE2) | Relative Potency (vs. Carbacyclin) | Potency Order (Highest to Lowest) |

|---|---|---|---|

| Treprostinil | 45 times more potent | 8 times more potent | 1 |

| Carbacyclin | - | - | 2 |

| 16-dimethyl-PGE2 | - | - | 3 |

Studies utilizing small human pulmonary artery rings (2-4 mm internal diameter) demonstrated that treprostinil caused concentration-dependent vasodilation. wikipedia.org Treprostinil exhibited a significantly greater potency with a pEC50 of 9.48 ± 0.13 and effectively reduced pulmonary vessel tone with an Emax value of -2.03 gf. wikipedia.org

In comparative analyses on human pulmonary artery rings, treprostinil showed the highest potency among the tested vasodilators, with the order of potency being Treprostinil > Iloprost (B1671730) > Sodium Nitroprusside (SNP) > Epoprostenol > Milrinone > Sildenafil. wikipedia.org Regarding efficacy, treprostinil and iloprost demonstrated comparable maximal relaxation, followed by epoprostenol, milrinone, SNP, and sildenafil. wikipedia.org The IP receptor, located on vascular smooth muscle and endothelium, is the primary mediator of treprostinil-induced vasorelaxation in rat pulmonary arteries. americanelements.com At higher concentrations (above 1 µM), the DP1 receptor also contributes to the relaxation. americanelements.com Conversely, an EP3 receptor antagonist was observed to accentuate treprostinil-induced relaxation in pulmonary arteries with intact endothelium. americanelements.com

Table 3: Potency and Efficacy in Small Human Pulmonary Artery Rings

| Compound | pEC50 (Mean ± SEM) | Efficacy Order (Highest to Lowest) | Potency Order (Highest to Lowest) |

|---|---|---|---|

| Treprostinil | 9.48 ± 0.13 | 1 (Equal to Iloprost) | 1 |

| Iloprost | 8.84 ± 0.15 | 1 (Equal to Treprostinil) | 2 |

| Sodium Nitroprusside | 7.64 ± 0.08 | 4 | 3 |

| Epoprostenol | 7.53 ± 0.14 | 3 | 4 |

| Milrinone | 5.99 ± 0.12 | 5 | 5 |

Myocardial Contractility and Conduction Assessments

In animal models, the vasodilatory effects of treprostinil lead to a reduction in both right and left ventricular afterload, resulting in an increase in cardiac output and stroke volume. fishersci.cawikidata.orgwikidoc.orgciteab.commims.comlipidmaps.orgfishersci.ca

Treprostinil has been shown to cause a dose-related negative inotropic and lusitropic effect in animals. wikidata.orgciteab.commims.comlipidmaps.orgfishersci.cauni.lu Despite these effects, no major impacts on cardiac conduction have been observed. wikidata.orgciteab.commims.comlipidmaps.orgfishersci.cauni.lu Specifically, in vitro studies demonstrated that treprostinil did not inhibit hERG-mediated current at concentrations up to 100 µM and did not prolong action potential duration in isolated rabbit Purkinje fibers at concentrations up to 300 µM. nih.gov In a rat Sugen-chronic hypoxia (SuCH) model, which mimics severe pulmonary arterial hypertension (PAH) in humans, treprostinil significantly reduced right ventricular (RV) hypertrophy and mitigated the increase in RV systolic pressure, mean pulmonary arterial pressure (mPAP), and right atrial pressure (RAP). fishersci.no Furthermore, treprostinil treatment was associated with improvements in RV stroke work, the maximum rate of ventricular pressure change (max dP/dt), and the contractile index, indicating load-independent enhancements in intrinsic RV systolic contractility. fishersci.no

Cardiac Action Potential Duration in Isolated Purkinje Fibers

Studies evaluating the effect of treprostinil on cardiac action potential duration (APD) have been conducted using isolated rabbit Purkinje fibers. Rabbit Purkinje fibers are considered sensitive models for assessing drug-induced APD prolongation, and their action potential waveform and underlying ionic currents are similar to those in humans. fda.govreactionbiology.com

In these in vitro assays, treprostinil was tested at various concentrations to determine its impact on action potential parameters. At concentrations up to 300 µM (117,156 ng/ml), treprostinil did not prolong the action potential duration. fda.gov Specifically, at 3 µM, no significant changes were observed in APD60 and APD90 (action potential duration measured at 60% and 90% repolarization). fda.gov At 30 µM, treprostinil produced a shortening in APD60 and APD90 at a 1-second basic cycle length (BCL), but not at a 0.5-second BCL. fda.gov Furthermore, treprostinil did not significantly alter the resting membrane potentials, action potential amplitude, or the maximum rate of depolarization (dV/dt max) of the Purkinje fibers at any tested concentration. fda.gov In contrast, dl-sotalol, a positive control at 50 µM, significantly prolonged both APD60 and APD90. fda.gov

Table 1: Effects of Treprostinil on Cardiac Action Potential Duration in Isolated Rabbit Purkinje Fibers

| Concentration (µM) | Effect on APD60 and APD90 (compared to vehicle) | Effect on Resting Membrane Potential | Effect on Action Potential Amplitude | Effect on Max Rate of Depolarization (dV/dt max) |

| 3 | No significant change | No significant change | No significant change | No significant change |

| 30 | Shortening (at 1s BCL); No change (at 0.5s BCL) | No significant change | No significant change | No significant change |

| 300 | No prolongation | No significant change | No significant change | No significant change |

| dl-sotalol (50, Positive Control) | Significant prolongation | No significant change | No significant change | No significant change |

hERG Channel Inhibition Assays

The human ether-a-go-go-related gene (hERG) channel plays a critical role in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially fatal ventricular arrhythmias such as Torsade de Pointes. fda.govdrughunter.comnih.govevotec.commetrionbiosciences.com Therefore, assessing hERG channel inhibition is a standard component of preclinical safety pharmacology.

In in vitro hERG assays, treprostinil was evaluated for its potential to inhibit hERG-mediated IKr current in cultured human embryonic kidney cells. Treprostinil did not inhibit hERG-mediated current at concentrations up to 100 µM (39,052 ng/ml). fda.gov For comparison, terfenadine, used as a positive control at 60 nM, demonstrated an 85% inhibition of hERG current. fda.gov The inhibition rates observed for treprostinil were minimal across the tested concentrations, ranging from 0.5% to 1.9%, which were comparable to the vehicle control. fda.gov

Table 2: hERG Channel Inhibition by Treprostinil

| Compound | Concentration (µM/nM) | hERG Current Inhibition (%) |

| Vehicle Control | - | 0.5 |

| Treprostinil | 5 µM | 0.7 |

| Treprostinil | 10 µM | 0.5 |

| Treprostinil | 50 µM | 1.9 |

| Treprostinil | 100 µM | 1.4 |

| Terfenadine (Positive Control) | 60 nM | 85.0 |

Cellular Proliferation Assays in Vascular Cells

Treprostinil exhibits anti-proliferative effects on vascular cells, a crucial aspect given the abnormal smooth muscle cell proliferation characteristic of pulmonary arterial hypertension (PAH). portico.orgresearchgate.netmdpi.comucl.ac.uk

Studies on human pulmonary artery smooth muscle cells (HPASMCs) have shown a concentration-dependent reduction in proliferation when treated with treprostinil. Significant anti-proliferative actions were observed at subnanomolar concentrations (0.1 nM). mdpi.com The half-maximal inhibitory concentration (IC50) for treprostinil in these assays was determined to be 11 nM, with an inhibition of cell growth reaching 73% at 10,000 nM. mdpi.com The anti-proliferative effects of treprostinil in HPASMCs involve signaling pathways related to the prostacyclin (IP) receptor and the prostaglandin E2 receptor subtype 2 (EP2 receptor). mdpi.com In normal pulmonary smooth muscle cells, treprostinil inhibits proliferation via the IP receptor and cyclic AMP (cAMP) generation, and also involves peroxisome proliferator-activated receptors gamma (PPARγ). ucl.ac.uk However, in diseased PAH cells, a switch in mechanism suggests that the EP2 receptor pathway may contribute significantly to its therapeutic activity, potentially in concert with or in lieu of IP receptor signaling. mdpi.com

Furthermore, treprostinil has been shown to enhance the proliferative potential of endothelial colony-forming cells (ECFCs). nih.gov ECFCs isolated from patients receiving treprostinil demonstrated enhanced proliferation compared to those receiving only oral therapy. nih.gov This pro-angiogenic effect appears to be indirectly mediated, as treprostinil stimulated ECFC proliferation through conditioned media from treprostinil-pretreated mesenchymal stem cells (MSCs). nih.gov This effect was found to be dependent on vascular endothelial growth factor A (VEGF-A), as it was inhibited by VEGF-A blocking antibodies or siRNA VEGF-A in MSCs. nih.gov

Table 3: Anti-Proliferative Effects of Treprostinil on Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

| Treprostinil Concentration (nM) | Cell Proliferation (% relative to control) | IC50 (nM) |

| 0.1 | Significant reduction | |

| 11 | 50% inhibition | 11 |

| 10,000 | 73% inhibition |

In Vivo Preclinical Models and Studies

In vivo preclinical studies have utilized various animal models to investigate the systemic hemodynamic effects of treprostinil sodium, particularly in the context of pulmonary hypertension. Common models include the Sugen/hypoxia (SUHx) rat model and the monocrotaline (B1676716) (MCT) model. researchgate.netnih.govdovepress.com

Hemodynamic Effects in Animal Models

The primary pharmacologic actions of treprostinil in animals include direct vasodilation of pulmonary and systemic arterial vascular beds. fda.govrxlist.comdrugbank.comfda.govremodulin.com This vasodilation leads to significant hemodynamic changes, which are beneficial in conditions characterized by elevated vascular resistance.

In animal models, the vasodilatory effects of treprostinil lead to a reduction in both right and left ventricular afterload. fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie In the SU5416-hypoxia (SUHx) rat model of severe PAH, acute administration of treprostinil (810 ng·kg−1·min−1) resulted in an immediate and stable reduction in right ventricular systolic pressure (RVSP). nih.gov Chronic treprostinil treatment also significantly reduced RVSP and right ventricular hypertrophy in these rats. researchgate.netnih.gov In a mild mouse model of metabolic syndrome-associated pulmonary hypertension with preserved ejection fraction (PH-HFpEF) induced by a high-fat diet, a low dose of treprostinil (40 ng/kg/min) was effective in reducing pulmonary pressures. ahajournals.org In a more severe Ob-Su rat model of PH-HFpEF, a moderate dose of treprostinil (300 ng/kg/min) significantly reduced RVSP. ahajournals.org

Concurrently with the reduction in afterload, treprostinil administration in animal models has been shown to increase cardiac output and stroke volume. fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie In the SUHx rat model, treprostinil treatment significantly improved cardiac structure and function, leading to increased stroke volume and cardiac output. researchgate.netnih.gov This improvement in cardiac function was largely attributed to the reduction in pulmonary vascular resistance. nih.gov Additionally, treprostinil treatment in the SUHx model led to a decrease in right ventricular chamber size, wall thickness, and Fulton index, indicating a positive impact on cardiac remodeling. researchgate.netnih.gov

Table 4: Hemodynamic Effects of Treprostinil in SU5416-Hypoxia (SUHx) Rat Model

| Parameter | Effect of Treprostinil Treatment |

| Right Ventricular Systolic Pressure (RVSP) | Reduced (acute and chronic) researchgate.netnih.gov |

| Right Ventricular Afterload | Reduced fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie |

| Left Ventricular Afterload | Reduced fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie |

| Cardiac Output | Increased researchgate.netnih.gov |

| Stroke Volume | Increased researchgate.netnih.gov |

| RV Chamber Size | Decreased researchgate.netnih.gov |

| RV Wall Thickness | Decreased researchgate.netnih.gov |

| Fulton Index | Decreased researchgate.netnih.gov |

| Systemic Blood Pressure | No effect (acute infusion) nih.gov |

Pulmonary Vasodilation Studies in Specific Animal Models (e.g., Hypoxia-Challenged Rats)

Preclinical studies have extensively investigated the pulmonary vasodilatory effects of treprostinil sodium in various animal models, particularly those mimicking pulmonary arterial hypertension (PAH). In a sheep model of pulmonary hypertension, inhaled treprostinil demonstrated the ability to completely normalize pulmonary vascular resistance (PVR) following a PGH2 analog-induced vasoconstriction, with minimal systemic blood pressure effects. nih.gov

The Sugen/hypoxia (Su/Hx) rat model, a widely used model for PAH, has been instrumental in evaluating treprostinil's efficacy. In this model, the Su/Hx challenge typically leads to a significant increase in mean pulmonary arterial blood pressure (mPAP), right heart size (Fulton index), and a reduction in cardiac output (CO) and stroke volume (SV). It also causes increased thickness and muscularization of pulmonary arteries and obliteration of small pulmonary vessels. researchgate.netnih.gov

Studies comparing treprostinil palmitil (TP), a long-acting inhaled prodrug of treprostinil, with other vasodilators like oral sildenafil, inhaled and intravenous treprostinil, and oral selexipag (B1681723) in Su/Hx rats have shown promising results. Treprostinil palmitil inhalation powder (TPIP) demonstrated at least equivalent efficacy in improving hemodynamic parameters in Su/Hx rats compared to established pulmonary vasodilators. dovepress.comresearchgate.net Specifically, TPIP at inhaled doses ranging from 39.6 to 134.1 µg/kg, administered once daily, dose-dependently improved pulmonary vascular hemodynamics, reduced the increase in right heart size, enhanced cardiac performance, and attenuated most of the histological changes induced by the Su/Hx challenge. researchgate.net Oral sildenafil, at 50 mg/kg twice daily, was not as effective as TPIP in these studies. researchgate.net

Another study in the Su/Hx rat model demonstrated that treprostinil treatment significantly reduced right ventricular systolic pressure (RVSP) and right ventricular hypertrophy. nih.gov It also improved cardiac output and stroke volume, which were observed to be decreased in vehicle-treated Su/Hx rats. nih.gov While treprostinil improved pulmonary hemodynamics and right ventricular structure and function, chronic treatment did not alter media wall thickness, the degree of vascular occlusion, or total vessel count in the lungs in this specific model. nih.gov

The following table summarizes key hemodynamic and histopathological findings from studies in the Sugen/hypoxia rat model:

| Parameter | Sugen/Hypoxia (Untreated) | Treprostinil Treatment (e.g., TPIP) | Other Vasodilators (e.g., Sildenafil, Selexipag) | Source |

| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Reduced | Variable, generally less effective than TPIP | researchgate.netnih.gov |

| Right Heart Size (Fulton Index) | Increased | Reduced | Variable | researchgate.netnih.gov |

| Cardiac Output (CO) | Reduced | Enhanced | Variable | researchgate.netnih.gov |

| Stroke Volume (SV) | Reduced | Enhanced | Not consistently reported for comparison | researchgate.netnih.gov |

| Pulmonary Artery Wall Thickness/Muscularization | Increased | Attenuated | Variable | researchgate.netnih.gov |

| Obliteration of Small Pulmonary Vessels | Increased | Attenuated | Variable | researchgate.netnih.gov |

| Right Ventricular Systolic Pressure (RVSP) | Increased | Reduced | Variable | nih.gov |

| Right Ventricular Hypertrophy | Increased | Reduced | Variable | nih.gov |

Studies on Platelet Deposition in Animal Organs

Treprostinil's pharmacological actions extend to the inhibition of platelet aggregation. fda.govguidetomalariapharmacology.org This anti-platelet effect has been observed in various animal models, particularly in the context of organ injury and transplantation.

In studies involving rat liver transplantation, treprostinil administration to both donor and recipient animals prior to hepatectomy and transplantation significantly reduced platelet deposition early post-transplantation, when compared to placebo-treated groups. nih.govresearchgate.net This reduction in platelet deposition was associated with other beneficial effects, including reduced neutrophil infiltration, preserved sinusoidal endothelial cell lining, and maintenance of hepatic tissue blood flow. nih.gov These findings underscore treprostinil's role in mitigating thrombotic events and microcirculatory disturbances in the context of ischemia-reperfusion injury during organ transplantation.

The precise mechanisms by which treprostinil inhibits platelet aggregation involve its action as a potent and selective agonist of the prostacyclin receptor (PTGIR), also known as the IP receptor. guidetomalariapharmacology.orgprobes-drugs.org Activation of this receptor leads to downstream signaling pathways that ultimately inhibit platelet activation and aggregation. guidetomalariapharmacology.org

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption and Bioavailability in Preclinical Models

The bioavailability of treprostinil (B120252) sodium, a stable prostacyclin analog, has been evaluated in preclinical models through several delivery routes.

Subcutaneous and Intravenous Administration: Following subcutaneous administration, treprostinil is rapidly and completely absorbed, demonstrating an absolute bioavailability of 100%. nih.gov Intravenous administration is considered to have 100% bioavailability and serves as a reference for other routes.

Inhaled Administration: In a study involving healthy volunteers that is reflective of preclinical findings, the mean absolute systemic bioavailability of inhaled treprostinil was approximately 64% for an 18 mcg dose and 72% for a 36 mcg dose. nih.gov

Oral Administration: The absolute bioavailability of an oral formulation of treprostinil was determined to be approximately 17%. nih.gov

Table 1: Bioavailability of Treprostinil in Preclinical and Early Phase Studies

| Route of Administration | Bioavailability (%) |

|---|---|

| Subcutaneous | 100% nih.gov |

| Intravenous | 100% |

| Inhaled | ~64% - 72% nih.gov |

| Oral | ~17% nih.gov |

Continuous infusion of treprostinil in preclinical studies leads to the achievement of steady-state plasma concentrations. After the start of a continuous subcutaneous infusion, steady-state plasma concentrations are typically reached in about 10 hours. nih.gov The pharmacokinetics of continuous subcutaneous treprostinil have been shown to be linear over a dose range of 1.25 to 125 ng/kg/min. nih.gov

Distribution Studies

The volume of distribution for treprostinil has been characterized, suggesting its distribution into the extracellular fluid. The volume of distribution in the central compartment is approximately 14 L/70 kg of ideal body weight. nih.gov

In vitro studies have demonstrated that treprostinil is highly bound to human plasma proteins. Approximately 91% of the compound is bound, and this binding is independent of concentration over a range of 330 to 10,000 mcg/L. nih.gov Another source indicates a plasma protein binding of approximately 96%. fda.gov

Biotransformation and Metabolite Identification

Treprostinil is extensively metabolized by the liver, primarily through the action of the cytochrome P450 (CYP) enzyme CYP2C8, with a minor contribution from CYP2C9. nih.govyoutube.com In vitro studies indicate that treprostinil does not significantly induce major CYP450 enzymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4. fda.gov Following subcutaneous or intravenous administration, five metabolites have been described (HU1 to HU5). fda.gov The majority of the drug is excreted in the urine (approximately 79%) as either unchanged drug or metabolites. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Treprostinil sodium |

| Cytochrome P450 |

| CYP2C8 |

| CYP2C9 |

| CYP1A2 |

| CYP2B6 |

| CYP2C19 |

| CYP3A4 |

Identification and Characterization of Urinary and Fecal Metabolites (e.g., HU1-HU5)

Following administration, Treprostinil is broken down into several metabolites. Five distinct metabolites have been identified in the urine, designated as HU1 through HU5. nih.gov These five metabolites account for a significant portion of the administered dose. The formation of metabolites HU1, HU2, HU3, and HU4 occurs through the oxidation of the 3-hydroxyloctyl side chain of the parent molecule. nih.gov The fifth metabolite, HU5, is the glucuronide conjugate of Treprostinil. nih.gov

Below is a table summarizing the urinary metabolites of Treprostinil:

| Metabolite | Percentage of Dose in Urine | Metabolic Pathway |

| HU1 | 13.8% | Oxidation of the 3-hydroxyloctyl side chain |

| HU2 | 14.3% | Oxidation of the 3-hydroxyloctyl side chain |

| HU3 | 15.5% | Oxidation of the 3-hydroxyloctyl side chain |

| HU4 | 10.6% | Oxidation of the 3-hydroxyloctyl side chain |

| HU5 | 10.2% | Glucuronide conjugation of Treprostinil |

Investigation of Metabolite Biological Activity

A key aspect of preclinical drug metabolism studies is to determine whether the resulting metabolites are pharmacologically active. In the case of Treprostinil, research has indicated that none of its identified metabolites appear to be biologically active. nih.gov

Cytochrome P450 Enzyme Inhibition and Induction Potential (In Vitro Studies)

In vitro studies are crucial for assessing the potential of a drug to interfere with the metabolism of other medications. Such studies conducted on Treprostinil suggest that it does not inhibit or induce any major Cytochrome P450 enzymes. nih.gov Specifically, at concentrations of 2 and 10 µM, Treprostinil did not show any induction of the enzymatic activity of CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4 isoforms in human hepatocytes. fda.gov

The table below summarizes the findings on the in vitro CYP enzyme interaction potential of Treprostinil.

| CYP Enzyme | Inhibition Potential | Induction Potential (at 2 and 10 µM) |

| CYP1A2 | Not significant | No induction observed |

| CYP2B6 | Not significant | No induction observed |

| CYP2C8 | Not applicable (metabolizing enzyme) | Not specified |

| CYP2C9 | Not significant | No induction observed |

| CYP2C19 | Not significant | No induction observed |

| CYP3A4 | Not significant | No induction observed |

Elimination and Clearance Mechanisms

The body eliminates Treprostinil and its metabolites through a biphasic process, primarily via the urinary and fecal routes.

Biphasic Elimination Kinetics

The elimination of Treprostinil from the body follows a biphasic pattern. fda.gov This is consistent with its pharmacokinetics being described by a two-compartment model. fda.gov This model suggests an initial rapid distribution phase followed by a slower elimination phase. The terminal half-life of Treprostinil is approximately 4 hours. fda.govnih.govnih.govresearchgate.net

Routes of Excretion (Urinary, Fecal)

The primary route of excretion for Treprostinil and its metabolites is through the urine. fda.gov Approximately 79% of an administered dose is excreted renally. fda.gov This includes about 4% as unchanged Treprostinil and 64% as the identified metabolites. fda.gov A smaller portion, around 13% of the dose, is eliminated through the feces. fda.gov

The following table details the routes of excretion for Treprostinil.

| Route of Excretion | Percentage of Administered Dose | Components |

| Urinary | ~79% | 4% unchanged Treprostinil, 64% metabolites |

| Fecal | ~13% | Not specified |

Systemic Clearance Rate in Animal Models

The systemic clearance of treprostinil has been characterized in various animal models, demonstrating its pharmacokinetic profile following continuous administration. In a chronic study involving dogs, an estimated plasma clearance of 364 mL/min was achieved. fda.gov The pharmacokinetics of treprostinil administered via continuous subcutaneous infusion have been shown to be linear over a dose range of 1.25 to 125 ng/kg/min. fda.gov

Further preclinical research in rats provides additional context. A 26-week study involving continuous subcutaneous infusion at a high dose (450 ng/kg/min) resulted in a mean steady-state plasma concentration of approximately 20 ng/mL. fda.gov These studies in different species help to define the clearance characteristics of the compound before clinical application.

| Animal Model | Parameter | Value | Study Details |

|---|---|---|---|

| Dog | Plasma Clearance | 364 mL/min | Chronic study with implanted infusion pump. fda.gov |

| Rat | Steady-State Plasma Concentration | ~20 ng/mL | Achieved at a high dose (450 ng/kg/min) in a 26-week continuous subcutaneous infusion study. fda.gov |

Influence of Physiological Conditions on Pharmacokinetics in Preclinical Settings

Treprostinil is known to be substantially metabolized by the liver. fda.gov Preclinical investigations in animal models have explored the relationship between treprostinil and hepatic function. Studies in rats were conducted to determine if treprostinil interacts with liver enzyme activity. In these studies, oral administration of treprostinil at doses up to 10 mg/kg did not affect pentobarbital (B6593769) metabolism, suggesting an absence of interaction with certain liver enzyme functions in this animal model. fda.gov

Additionally, research has been performed on the potential pharmacodynamic effects of treprostinil on a chemically damaged liver. In rats, pretreatment with a single oral dose of treprostinil (0.5 and 5 mg/kg) was found to reduce the severity of carbon tetrachloride-induced hepatotoxicity. fda.gov

| Animal Model | Finding | Dose | Implication |

|---|---|---|---|

| Rat | No effect on pentobarbital metabolism. fda.gov | 0.03 - 10 mg/kg (oral) | Suggests a lack of interaction with certain liver enzyme functions. fda.gov |

| Rat | Reduced severity of CCl4-induced hepatotoxicity. fda.gov | 0.5 and 5 mg/kg (oral) | Indicates a potential hepatoprotective effect in this preclinical model. fda.gov |

The routes of elimination for treprostinil and its metabolites have been defined in preclinical models through excretion balance studies. Following the administration of radiolabeled treprostinil ([14C]-treprostinil) in a single 8-hour subcutaneous infusion, the primary pathway for the elimination of drug-derived radioactivity was identified. fda.gov

The study found that urinary excretion was the main route of elimination, accounting for approximately 78% of the administered dose. fda.gov Fecal elimination represented a minor pathway, accounting for only about 12% of the total administered dose. fda.gov This demonstrates that in this preclinical model, the kidneys are the principal route for the excretion of treprostinil-related compounds.

| Excretion Pathway | Percentage of Administered Dose Excreted | Study Details |

|---|---|---|

| Urinary Excretion | ~78% | Data from a study using [14C]-treprostinil administered via subcutaneous infusion. fda.gov |

| Fecal Elimination | ~12% |

Chemical Synthesis and Drug Discovery Research

Synthetic Methodologies for Treprostinil (B120252) Sodium

The chemical synthesis of Treprostinil sodium has evolved to create efficient, stereoselective, and scalable manufacturing processes. A common strategy in the synthesis of prostacyclin analogs like Treprostinil is the utilization of a pre-existing chiral core, such as the widely recognized (−)-Corey lactone diol. This intermediate establishes the critical stereochemistry of the cyclopentane (B165970) ring, which is fundamental to the molecule's biological activity.

One prominent synthetic route begins with the alkylation of a benzindene triol precursor, followed by hydrolysis to yield Treprostinil. researchgate.net The final step involves reacting the Treprostinil free acid with a sodium source, such as sodium hydroxide, in a suitable solvent system to form the sodium salt. thieme-connect.com Processes have been developed to facilitate the crystallization of Treprostinil sodium, which can be challenging due to its solubility characteristics. thieme-connect.com

| Starting Material | Key Reactions | Overall Yield | Noteworthy Features |

| Benzindene triol | Alkylation, Hydrolysis, Salt Formation | Not specified | Focuses on the final steps of conversion and purification. researchgate.net |

| (S)-epichlorhydrin | Claisen rearrangement, Pauson–Khand reaction | 14% | Utilizes continuous flow chemistry for key steps. nih.gov |

| Chiral intermediates | Stereoselective alkyne addition, Wittig reaction | Not specified | Aims to produce stereochemically pure Treprostinil. tandfonline.com |

Structure-Activity Relationship (SAR) Studies of Treprostinil Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Treprostinil and its analogs influences their biological activity. These studies guide the design of new molecules with improved therapeutic properties.

In contrast, another prostacyclin analog, iloprost (B1671730), shows high affinity for the EP1 receptor, which can cause vasoconstriction, potentially counteracting its desired effects. nih.gov The broader agonist profile of Treprostinil at vasodilatory receptors (IP, DP1, and EP2) may offer a distinct therapeutic advantage. nih.gov SAR studies in this area focus on modifying the side chains and core structure of Treprostinil to fine-tune its binding affinity for these receptors, with the goal of maximizing the desired vasodilatory and anti-proliferative effects while minimizing potential off-target activities. For instance, the anti-proliferative actions of Treprostinil in pulmonary arterial smooth muscle cells have been shown to be largely dependent on EP2 receptors, which are enhanced in patients with pulmonary arterial hypertension. ersnet.org

| Receptor | Treprostinil Binding Affinity (Ki) | Associated Effect |

| IP Receptor | 32 nM nih.gov | Vasodilation, Anti-proliferation |

| DP1 Receptor | 4.4 nM nih.gov | Vasodilation |

| EP2 Receptor | 3.6 nM nih.gov | Vasodilation, Anti-proliferation nih.goversnet.org |

| EP1 Receptor | Low Affinity nih.gov | Vasoconstriction |

A key advantage of Treprostinil over the natural prostacyclin (epoprostenol) is its enhanced chemical stability and longer biological half-life, which is approximately 4 hours. nih.gov This improved pharmacokinetic profile allows for more practical administration methods. SAR studies aim to further optimize these properties.

Structural modifications can influence how the drug is absorbed, distributed, metabolized, and excreted (ADME). Treprostinil is primarily metabolized in the liver by the enzyme CYP2C8. malvernpanalytical.com Co-administration of drugs that inhibit or induce this enzyme can alter Treprostinil's plasma concentrations. ersnet.org Designing analogs that are less susceptible to metabolism by common enzyme pathways is one strategy to create a more predictable pharmacokinetic profile and reduce drug-drug interactions. Another approach is the development of prodrugs, which modify the Treprostinil molecule to control its release and extend its duration of action, as discussed in the following section.

Prodrug Development and Evaluation

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is employed to overcome limitations of the parent drug, such as a short half-life, poor bioavailability, or side effects related to high peak plasma concentrations.

Hexadecyl-Treprostinil (C16TR) is a prodrug of Treprostinil designed for sustained release, particularly for inhaled delivery. The design involves attaching a 16-carbon alkyl chain (hexadecyl) to the carboxylic acid group of Treprostinil via an ester bond. researchgate.net This modification significantly increases the molecule's lipophilicity (fat-solubility), allowing it to be incorporated into a lipid nanoparticle (LNP) carrier system. researchgate.netnih.gov

The rationale behind this design is that the LNP formulation can be delivered via inhalation, and the lipophilic prodrug will be retained in the lung tissue. tandfonline.com Over time, enzymes in the lung will slowly cleave the ester bond, releasing the active Treprostinil in a sustained manner. This approach aims to maintain therapeutic concentrations in the lungs for a prolonged period, potentially allowing for less frequent dosing (e.g., once or twice daily) compared to inhaled Treprostinil, which requires multiple daily administrations. nih.gov

Preclinical studies in animal models have supported this concept. In hypoxia-challenged rats, inhaled C16TR formulated in LNPs produced a sustained pulmonary vasodilation effect over 3 hours, whereas the effect of inhaled Treprostinil was lost by that time. nih.gov

Extensive characterization of C16TR has been performed both in vitro (in the lab) and in vivo (in living organisms) to confirm its mechanism of action as a prodrug.

In vitro studies have demonstrated that C16TR itself is biologically inactive. It shows no significant binding activity at the key prostanoid receptors (IP, DP1, EP2, EP4) where the parent drug Treprostinil is potent. researchgate.netnih.gov Furthermore, C16TR had no effect on platelet aggregation, a known activity of Treprostinil. nih.gov This confirms that the therapeutic effects seen after its administration are due to its conversion to Treprostinil.

Pharmacokinetic Advantages of Prodrug Formulations (e.g., Sustained Release, Plasma Levels)

The clinical application of treprostinil can be limited by its short biological half-life, which necessitates frequent administration or continuous infusion to maintain therapeutic plasma concentrations. nih.govoup.com To address this limitation, research has focused on the development of prodrug formulations designed to provide sustained release of treprostinil, thereby improving its pharmacokinetic profile. These formulations aim to maintain steady plasma levels, reduce dosing frequency, and potentially lower the peak plasma concentrations (Cmax) that can be associated with adverse effects. nih.govresearchgate.net

A significant area of investigation involves the creation of treprostinil ester prodrugs for inhalation. ersnet.org One such example is treprostinil palmitil (a hexadecyl ester prodrug of treprostinil), which is formulated as a dry powder for inhalation (TPIP) or as a lipid nanoparticle (LNP) suspension. researchgate.netnih.govnih.gov In the lungs, endogenous esterases slowly hydrolyze the prodrug to release the active treprostinil. nih.gov This mechanism provides a sustained release of treprostinil directly into the pulmonary vasculature over a prolonged period. researchgate.netnih.gov

Preclinical and clinical studies have demonstrated the pharmacokinetic advantages of these inhaled prodrugs. In animal models, inhaled treprostinil prodrugs formulated in lipid nanoparticles resulted in prolonged plasma levels of treprostinil and a significantly lower plasma Cmax compared to inhaled treprostinil solution. nih.govresearchgate.net For instance, a rat model study showed that nebulized treprostinil prodrugs led to plasma treprostinil Cmax values of 0.2 to 0.6 ng/mL, which is substantially lower than the 3.5 ng/mL Cmax observed with nebulized treprostinil. ersnet.org Furthermore, plasma concentrations of treprostinil from certain long-chain prodrugs remained detectable for up to 24 hours. ersnet.org

Phase 1 studies in healthy volunteers have corroborated these findings. A study comparing an 85 µg dose of treprostinil palmitil inhalation suspension (TPIS) with an equivalent 54 µg dose of inhaled treprostinil solution revealed significant pharmacokinetic differences. nih.gov The prodrug formulation produced an approximately tenfold lower maximum plasma concentration (Cmax) and a tenfold longer elimination half-life (t1/2). nih.gov The dry powder formulation (TPIP) also demonstrated a pharmacokinetic profile supportive of a once-daily dosing regimen, with a single dose elimination t1/2 of 8.67–11.6 hours, compared to the much shorter half-life of inhaled treprostinil sodium. researchgate.netnih.gov This sustained release profile is attributed to the gradual conversion of the prodrug to active treprostinil within the lungs. nih.gov

Another strategy to achieve sustained plasma levels is through oral extended-release formulations, such as treprostinil diolamine. nih.gov These tablets are designed using technologies like osmotic release to provide a controlled, slow release of the drug as it passes through the gastrointestinal tract. nih.gov This formulation results in peak plasma concentrations (Tmax) occurring between 4 and 6 hours after administration. fda.govdrugbank.com Chronic administration of these extended-release tablets provides sustained and dose-proportional treprostinil concentrations over a wide range of doses. nih.gov This approach offers a non-invasive alternative to infusion therapies while still aiming to provide more consistent plasma levels than immediate-release oral forms. nih.gov

The following table summarizes and compares key pharmacokinetic parameters of a standard inhaled treprostinil formulation with an inhaled treprostinil prodrug formulation.

Table 1: Comparison of Pharmacokinetic Parameters of Inhaled Treprostinil Sodium vs. Inhaled Treprostinil Palmitil

| Parameter | Inhaled Treprostinil Sodium (54 µg) | Treprostinil Palmitil Inhalation Suspension (TPIS) (85 µg) |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 958 pg/mL | 89 pg/mL |

| Time to Maximum Concentration (Tmax) | 0.12–0.25 hours | 1.00–3.00 hours |

| Elimination Half-life (t1/2) | ~0.5 hours | ~5.7 hours |

| Area Under the Curve (AUC) | 872 ng·h/mL | 614 ng·h/mL |

Data compiled from studies in healthy volunteers. nih.govdrugbank.comfda.gov

Advanced Formulation and Delivery System Research Preclinical Focus

Formulation Strategies for Enhanced Delivery

Advanced formulation strategies for treprostinil (B120252) sodium aim to achieve sustained drug release, improve bioavailability, and reduce the frequency of administration. Preclinical investigations have primarily explored lipid nanoparticles for pulmonary delivery and transdermal patch systems.

Development of Lipid Nanoparticle Formulations (e.g., for Inhalation)

Lipid nanoparticles (LNPs) have emerged as promising carriers for the pulmonary delivery of treprostinil, offering a pathway for sustained release directly to the lungs. Preclinical studies in 2018 investigated the encapsulation of treprostinil and its prodrug, treprostinil palmitil (TPD), within LNPs for nebulized inhalation delivery. These studies demonstrated that LNP encapsulation facilitates sustained drug release within the lungs and significantly reduces systemic exposure in rat in vivo experiments. wikipedia.org

For instance, a treprostinil prodrug (TPD) packaged into an LNP carrier demonstrated approximately a 10-fold lower plasma Cmax compared to an inhaled treprostinil solution, while still maintaining an extended vasodilatory effect. nih.govnih.govprobes-drugs.org This favorable pharmacokinetic profile is attributed to the gradual dissociation of TPD from the LNP, followed by its conversion to active treprostinil. nih.govnih.govprobes-drugs.org Such a mechanism can prevent a rapid surge of vasodilators in pulmonary tissue, potentially mitigating excessive vasodilation and associated local effects. wikipedia.org Furthermore, the sustained release characteristics observed with LNP formulations suggest the potential for reducing dosing frequency, possibly to a once or twice-daily regimen. wikipedia.orgnih.govnih.govprobes-drugs.org LNPs also contribute to enhanced drug retention times in the airways by aiding cellular uptake, penetrating pulmonary barriers, and overcoming clearance mechanisms, while also protecting the encapsulated drug from degradation. wikipedia.org

Table 1: Comparative Preclinical Pharmacokinetic Data of Inhaled Treprostinil Formulations

| Formulation Type | Preclinical Model | Key Pharmacokinetic Finding | Reference |

| TPD-LNP | Rat | ~10-fold lower plasma Cmax vs. inhaled TRE solution | nih.govnih.govprobes-drugs.org |

| TPD-LNP | Rat, Dog | Sustained drug release in lungs, reduced systemic exposure | wikipedia.org |

Transdermal Patch Development and Optimization

Transdermal patches represent a non-invasive delivery route for treprostinil, aiming to provide steady and continuous drug levels. Recent preclinical programs have successfully completed the development of treprostinil prodrug transdermal systems, such as Corsair Pharma's TRX-248 Transdermal System. nih.govcardiff.ac.uk This once-daily patch delivers an inactive prodrug that crosses the skin, enters the bloodstream, and rapidly converts to treprostinil in the liver. nih.govcardiff.ac.uk

Another preclinical investigation involved formulating an adhesive-type transdermal patch of treprostinil using a 3²-factorial design to optimize drug amount and enhancer concentration. guidetopharmacology.orguni.luguidetopharmacology.orgnih.gov

The in vitro drug release kinetics of optimized treprostinil transdermal patches have been thoroughly evaluated. Studies show a steady increase in treprostinil release over time, indicative of a controlled delivery system suitable for transdermal therapy. uni.lu The release mechanism typically follows Fickian diffusion, where the transport of drug molecules across the skin is influenced by the concentration gradient. guidetopharmacology.orguni.luguidetopharmacology.orgdrugbank.com

Table 2: In Vitro Treprostinil Release from Optimized Transdermal Patch

| Time (hours) | Cumulative Drug Release (%) | Reference |

| 2 | ~32 | uni.lu |

| 4 | ~48 | uni.lu |

| 6 | ~58 | uni.lu |

| 12 | ~81 | uni.lu |

Preclinical assessment of transdermal flux is critical for predicting in vivo performance. An optimized adhesive treprostinil patch demonstrated a transdermal delivery rate of approximately 23.26 µg/cm²/h. guidetopharmacology.orguni.luguidetopharmacology.org Comparative studies in rats indicated that transdermal treprostinil therapy resulted in higher absorption and a relative bioavailability of 237% when compared to oral administration. guidetopharmacology.orguni.luguidetopharmacology.org

Preclinical studies involving a proprietary prodrug transdermal formulation in minipigs successfully optimized the system to demonstrate steady and therapeutically meaningful blood levels of treprostinil, alongside acceptable skin tolerability. nih.govcardiff.ac.uk Furthermore, research into enhancing treprostinil permeation has explored techniques like iontophoresis. Cathodal iontophoresis of treprostinil (at 6.4 mM) in rats induced a significant and sustained increase in cutaneous blood flow, whereas passive transdermal diffusion of treprostinil alone showed only weak effects. ufsc.br

Thorough physicochemical characterization ensures the quality and performance of transdermal patches. For an optimized adhesive treprostinil patch, key characteristics include a high drug content, typically exceeding 95%, and a suitable surface morphology free from drug crystallization. guidetopharmacology.orguni.lunih.gov

Fourier-transform infrared (FTIR) analysis confirmed the compatibility of treprostinil with the excipients used in the patch formulation. guidetopharmacology.orguni.lu Differential scanning calorimetry (DSC) thermograms indicated that treprostinil exists in an amorphous state within the patch matrix. guidetopharmacology.orguni.lu The patches also exhibited desirable adhesive properties, ensuring adequate adhesion while allowing for painless removal. guidetopharmacology.orguni.lu Preclinical skin irritation studies conducted in rats further confirmed the safety profile of the developed transdermal systems. guidetopharmacology.orguni.lunih.gov The patches typically have a thickness ranging from 1300 to 1600 µm. uni.lu

Stability Research of Treprostinil Sodium Formulations

Stability is a critical factor in pharmaceutical development, ensuring the integrity and efficacy of the drug product over its shelf life. Treprostinil sodium is known to be chemically stable at room temperature and neutral pH. nih.govlabsolu.ca

Preclinical stability research has evaluated treprostinil sodium after dilution in common intravenous diluents, including sterile water for injection, 0.9% sodium chloride for injection, and 5% dextrose for injection. These studies demonstrated that treprostinil sodium solutions remained stable for 48 hours when stored in controlled ambulatory drug-delivery systems at 40°C and 75% relative humidity. nih.gov

Chemical analysis using validated stability-indicating high-performance liquid chromatographic (HPLC) assays showed that all assay results for treprostinil were within 90.0% to 110.0% of the prepared solutions across various concentrations (e.g., 0.004 mg/mL and 0.13 mg/mL in sterile water and 0.9% sodium chloride injections, and 0.02 mg/mL and 0.13 mg/mL in 5% dextrose injection). nih.gov The pH values of these solutions consistently remained within acceptable limits, ranging from 6.0 to 7.2. nih.gov Furthermore, visual inspection revealed no changes in physical appearance or the presence of any visible particulate matter, indicating good physical stability of the formulations under these conditions. nih.gov Preservative effectiveness was also assessed, confirming that the dilute treprostinil sodium solutions did not support microbial growth. nih.gov

Table 3: Preclinical Stability Profile of Diluted Treprostinil Sodium Solutions

| Diluent | Concentration (mg/mL) | Storage Conditions (48h) | Assay Results (% of Initial) | pH Range | Physical Appearance | Microbial Growth | Reference |

| Sterile Water for Injection | 0.004, 0.13 | 40°C, 75% RH | 90.0% - 110.0% | 6.0 - 7.2 | No change | Not supported | nih.gov |

| 0.9% Sodium Chloride | 0.004, 0.13 | 40°C, 75% RH | 90.0% - 110.0% | 6.0 - 7.2 | No change | Not supported | nih.gov |

| 5% Dextrose Injection | 0.02, 0.13 | 40°C, 75% RH | 90.0% - 110.0% | 6.0 - 7.2 | No change | Not supported | nih.gov |

Physical Stability Studies in Various Storage Conditions

Physical stability studies of Treprostinil sodium in various storage conditions assess its visual characteristics and pH levels to detect any degradation or changes that could affect its efficacy or safety. Research has evaluated the physical stability of Treprostinil sodium diluted in common intravenous infusion vehicles under specific environmental conditions.

Studies have shown that Treprostinil sodium solutions, when diluted to concentrations such as 0.004 mg/mL, 0.02 mg/mL, and 0.13 mg/mL in sterile water for injection, 0.9% sodium chloride injection, or 5% dextrose injection, maintained their physical integrity. Over a 48-hour period at 40 degrees Celsius and 75% relative humidity, these solutions consistently appeared clear and colorless, with no visible particulate matter observed. nih.govresearchgate.net Furthermore, the pH values for these solutions remained within an acceptable range of 6.0 to 7.2 throughout the stability study. nih.govresearchgate.net Similar findings were reported for Treprostinil diluted to 0.01 mg/mL in Remunity pump cassettes, which remained clear, colorless, and free of particulate matter for up to 76 hours at 40 degrees Celsius and 75% relative humidity, with pH levels sustained between 6.0 and 7.0.

Table 1: Physical Stability of Diluted Treprostinil Sodium Solutions

| Diluent | Concentration (mg/mL) | Storage Conditions (Temperature/Humidity) | Duration (hours) | Physical Appearance | pH Range | Citation |

| Sterile Water for Injection | 0.004, 0.13 | 40°C / 75% RH | 48 | Clear, Colorless, No Particulate | 6.0-7.2 | nih.govresearchgate.net |

| 0.9% Sodium Chloride Injection | 0.004, 0.13 | 40°C / 75% RH | 48 | Clear, Colorless, No Particulate | 6.0-7.2 | nih.govresearchgate.net |

| 5% Dextrose Injection | 0.02, 0.13 | 40°C / 75% RH | 48 | Clear, Colorless, No Particulate | 6.0-7.2 | nih.govresearchgate.net |

| Remunity Pump Cassettes (Sterile Water/0.9% NaCl) | 0.01 | 40°C / 75% RH | 76 | Clear, Colorless, No Particulate | 6.0-7.0 |

Chemical Stability Assessments Using High-Performance Liquid Chromatography (HPLC)

Chemical stability is rigorously assessed using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the active pharmaceutical ingredient and detect any degradation products.

For Treprostinil sodium, chemical stability was evaluated over a 48-hour period at 40 degrees Celsius and 75% relative humidity after dilution in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. nih.govresearchgate.net A validated stability-indicating HPLC assay was employed for this assessment. nih.govresearchgate.net The assay results for Treprostinil were consistently found to be within 90.0% to 110.0% of the initial prepared solutions across various concentrations (0.004 mg/mL and 0.13 mg/mL in sterile water and 0.9% sodium chloride injections; 0.02 mg/mL and 0.13 mg/mL in 5% dextrose injection). nih.govresearchgate.net Similarly, Treprostinil diluted to 0.01 mg/mL in Remunity pump cassettes showed minimal variation, with all assays remaining within 90.0%-110.0% of the label claim concentration values over a 76-hour period under elevated temperature and humidity.

Table 2: Chemical Stability of Diluted Treprostinil Sodium Solutions by HPLC

| Diluent | Concentration (mg/mL) | Storage Conditions (Temperature/Humidity) | Duration (hours) | HPLC Assay Results (% of Initial) | Citation |

| Sterile Water for Injection | 0.004, 0.13 | 40°C / 75% RH | 48 | 90.0-110.0% | nih.govresearchgate.net |

| 0.9% Sodium Chloride Injection | 0.004, 0.13 | 40°C / 75% RH | 48 | 90.0-110.0% | nih.govresearchgate.net |

| 5% Dextrose Injection | 0.02, 0.13 | 40°C / 75% RH | 48 | 90.0-110.0% | nih.govresearchgate.net |

| Remunity Pump Cassettes (Sterile Water/0.9% NaCl) | 0.01 | 40°C / 75% RH | 76 | 90.0-110.0% |

Stability in Diluted Solutions and Delivery Devices (e.g., Pump Cassettes)

The stability of Treprostinil sodium in diluted solutions and within delivery devices like pump cassettes is critical for ensuring consistent and safe administration, particularly for continuous infusion therapies.

Studies have demonstrated that Treprostinil sodium solutions, when stored in controlled ambulatory drug-delivery systems (pump cassettes), maintained stability for 48 hours at 40 degrees Celsius and 75% relative humidity. This stability was observed for concentrations of 0.13 mg/mL in sterile water for injection, 0.9% sodium chloride for injection, and 5% dextrose for injection. nih.govresearchgate.net Lower concentrations, such as 0.004 mg/mL in sterile water and 0.9% sodium chloride for injection, and 0.02 mg/mL in 5% dextrose injection, also exhibited stability under the same conditions. nih.govresearchgate.net

An important aspect of stability in delivery devices is the effectiveness of preservatives and the absence of microbial growth. Research confirmed that none of the dilute Treprostinil sodium solutions supported microbial growth in the cassette reservoirs for the organisms tested. nih.govresearchgate.net However, it was noted that approximately 70% of metacresol, a preservative, was removed from the dilute Treprostinil sodium solutions before reaching the terminal end of the tubing in the delivery system. nih.govresearchgate.net Despite this, the solutions remained microbiologically stable within the cassette. nih.govresearchgate.net More recent research specifically on Remunity pump cassettes showed that Treprostinil diluted to 0.01 mg/mL was stable for up to 76 hours at elevated temperature and humidity within these devices.

Research on Implantable Drug Delivery Systems

Implantable drug delivery systems (IDDS) represent an advanced approach for the continuous administration of medications like Treprostinil sodium. While these systems are utilized in clinical settings, detailed preclinical research findings specifically evaluating their continuous delivery performance and catheter patency in preclinical models for Treprostinil sodium are not extensively detailed in the provided search results. The available information primarily discusses the clinical application and management of these systems.

Evaluation of Continuous and Consistent Delivery Performance

While implantable systems for Treprostinil are designed for continuous delivery, specific preclinical studies focusing on the evaluation of their continuous and consistent delivery performance (e.g., flow rate accuracy, long-term drug integrity within the pump mechanism, or effects of pump mechanics on drug stability) in preclinical models were not identified in the conducted searches. Clinical observations related to the implanted system for Treprostinil (IST) indicate that when saline is introduced into the reservoir, a predictable dilution of the drug occurs due to mixing within the pump tubing and catheter, leading to a decrease in the delivered dose over time. This highlights the importance of maintaining the integrity of the drug solution within the system for consistent delivery.

Assessment of Catheter Patency in Preclinical Models

Research specifically detailing the assessment of catheter patency for Treprostinil implantable systems in preclinical models (e.g., animal studies evaluating long-term patency, occlusion rates, or biocompatibility effects on the catheter) was not found in the provided search results. The literature primarily discusses the management of the implanted pump and catheter system in clinical contexts, such as around lung transplantation.

Analytical Methodologies for Treprostinil Sodium Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a cornerstone technique for the analysis of Treprostinil (B120252) sodium due to its high resolution, sensitivity, and specificity. Various methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate measurements.

Quantitative Estimation of Treprostinil in Biological and Formulation Samples

The quantification of treprostinil is critical both for pharmaceutical manufacturing and for pharmacokinetic studies. In formulation analysis, HPLC methods are used for routine quality control of dosage forms such as injections and transdermal patches. For instance, a reverse-phase (RP-HPLC) method was developed to estimate treprostinil in an injection formulation. nih.gov This method utilized a C18 column and a mobile phase composed of a phosphate (B84403) buffer and a diluent, with detection at 276.0 nm. nih.gov The method demonstrated linearity in the concentration range of 5 to 30 ppm, with high accuracy (mean recoveries between 99.34% and 99.70%). nih.gov

Similarly, HPLC methods have been established for quantifying treprostinil in transdermal patch formulations. researchgate.net One such method used a C18 column with a mobile phase of acetonitrile (B52724) and water (pH adjusted to 4), achieving a retention time of 11.2 minutes. researchgate.netneu.edu The assay was validated for drug content analysis in the patches, ensuring the correct amount of API is present in the final product. researchgate.netneu.edu

For the analysis of treprostinil in biological samples, which is essential for understanding its behavior in the body, more sensitive techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are often required. A validated LC-MS/MS method was developed for measuring treprostinil concentrations in rat and human serum and plasma. conicet.gov.ar This method employed protein precipitation for sample preparation and achieved a linear assay range of 0.25–75.0 ng/mL, with a short run time of 4 minutes. conicet.gov.ar The high sensitivity and specificity of this method make it suitable for clinical and preclinical pharmacokinetic studies. conicet.gov.ar

Table 1: Examples of HPLC and LC-MS/MS Methods for Treprostinil Quantification

| Analytical Method | Sample Type | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Injection Formulation | Agilent Express C18 (15 cm x 4.6 mm, 5 µm) | 0.01N KH₂PO₄ buffer and diluent (36.35:63.35 v/v) | PDA at 276.0 nm | Linearity: 5-30 ppm; Accuracy: 99.34-99.70%; Retention Time: 2.579 min | nih.gov |

| RP-HPLC | Bulk and Dosage Form | Phenomenex C18 (250mm×4.6mm, 5µm) | Methanol, Acetonitrile, and water (35:35:30 v/v) | UV | Retention Time: 3.064 min | researchgate.net |

| RP-HPLC | Bulk Form | Phenomenex Luna C18 (250 X 4.6mm, 5μm) | Methanol: 0.1% Ortho phosphoric acid (20:80 V/V) | UV at 223nm | Linearity: 10-60μg/ml; LOD: 0.691μg/ml; LOQ: 2.093μg/ml | google.com |

| RP-HPLC | Transdermal Patch | Kromasil C18 (4.6 × 250 mm, 5 μm) | Acetonitrile and water (40:60 v/v), pH 4 | UV at 220 nm | Linearity: 20–1000 ng/mL; Retention Time: 11.2 min | researchgate.net |